molecular formula C14H15NOS B7585436 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one

3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one

Cat. No. B7585436
M. Wt: 245.34 g/mol
InChI Key: RKQDVLUROCYFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, also known as PTZ-TP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one is believed to exert its effects by modulating the activity of the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. It is thought to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effects on neuronal activity.
Biochemical and Physiological Effects
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity in animal models of epilepsy, the reduction of anxiety-like behavior in rodents, and the induction of sedation and hypnosis. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity profile, and well-characterized mechanism of action. However, it also has some limitations, including its relatively low potency and selectivity for the GABA-A receptor, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, including the development of more potent and selective analogs, the investigation of its potential applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one and to determine its potential for clinical use.

Synthesis Methods

3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one can be synthesized through a multistep process that involves the condensation of 2-cyanophenylacetylene with 4-aminothiophenol to form 3-phenyl-1-(4-aminothiophenyl)prop-2-yn-1-one. The resulting compound is then cyclized with 1,4-dibromobutane to form 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one.

Scientific Research Applications

3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

3-phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c16-14(15-9-4-11-17-12-10-15)8-7-13-5-2-1-3-6-13/h1-3,5-6H,4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQDVLUROCYFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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